molecular formula C25H25N5O2 B2925397 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326915-98-3

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2925397
CAS No.: 1326915-98-3
M. Wt: 427.508
InChI Key: UIAGSYWZFARWCK-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Antibacterial and Antifungal Properties

Compounds incorporating pyrazole and piperazine structures, similar to the specified chemical, have been studied for their potent antibacterial and antifungal activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated significant efficacy against various bacterial strains and cell lines, indicating a potential for the development of new antimicrobial agents (Mekky, Sanad, 2020).

Antiviral Properties

Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered significant anti-influenza A virus activities, highlighting the therapeutic potential of such compounds in antiviral drug development (Hebishy, Salama, Elgemeie, 2020).

Anti-inflammatory Agents

Synthesis efforts targeting 4,5-diaryl-1H-pyrazole-3-ol derivatives have identified potential COX-2 inhibitors, suggesting an application in the development of anti-inflammatory medications (Patel et al., 2004).

Mechanistic Insights and Drug Design

Enzyme Inhibition

Compounds featuring pyrazole and piperazine scaffolds have been utilized to explore enzyme inhibition mechanisms, offering insights into novel drug design strategies. For instance, novel heterocyclic hybrids targeting dihydrofolate reductase (DHFR) have been designed, synthesized, and evaluated, presenting a new approach to antimicrobial and DHFR inhibition (Othman et al., 2020).

Receptor Binding Assays

Synthesis and in vitro receptor binding assays of pyrazolo[1,5-α]pyridines, which share structural similarities with the target compound, have been conducted to identify potential ligands for dopamine receptors, indicating a path for the development of neurological disorder treatments (Guca, 2014).

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-18-4-2-3-5-20(18)21-15-22-25(26-8-9-30(22)27-21)29-12-10-28(11-13-29)16-19-6-7-23-24(14-19)32-17-31-23/h2-9,14-15H,10-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAGSYWZFARWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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